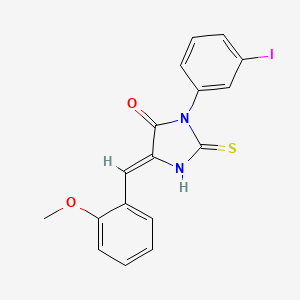
Dicetyl methyl benzyl ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ジセチルメチルベンジルアンモニウムクロリドは、界面活性剤および抗菌特性で知られる第四級アンモニウム化合物です。その抗菌効果は、微生物の細胞膜を破壊し、細胞死をもたらすことから、さまざまな産業および医療用途で広く使用されています。 この化合物は、分子式 C40H76N.Cl および分子量 606.491 g/mol で特徴付けられます .
2. 製法
合成経路および反応条件: ジセチルメチルベンジルアンモニウムクロリドの合成は、通常、ジセチルメチル第三級アミンとベンジルクロリドの反応によって行われます。このプロセスを以下にまとめます。
溶解: ジセチルメチル第三級アミンとベンジルクロリドの混合物をアルコール溶媒に溶解します。
触媒作用: 反応を促進するために触媒を添加します。
還流: 混合物を、反応圧力 ≤0.18 MPa で 75〜95°C の温度で 4〜6 時間還流します。
工業生産方法: ジセチルメチルベンジルアンモニウムクロリドの工業生産は、同様のステップに従いますが、より大規模に行われ、収率と純度を最大化する最適化された条件で実施されます。高効率触媒と制御された反応環境の使用により、一貫した製品品質が保証されます。
3. 化学反応解析
反応の種類: ジセチルメチルベンジルアンモニウムクロリドは、次のようなさまざまな種類の化学反応を起こします。
置換反応: 第四級アンモニウム化合物では一般的で、ベンジル基が他の官能基に置き換わる可能性があります。
酸化と還元: これらの反応はあまり一般的ではありませんが、特定の条件下では発生する可能性があります。
一般的な試薬と条件:
置換: 通常、水酸化物イオンやその他の陰イオンなどの求核剤が関与します。
酸化: 過マンガン酸カリウムなどの強力な酸化剤が必要です。
還元: 水素化リチウムアルミニウムなどの還元剤が関与します。
主な生成物:
置換: さまざまな置換アンモニウム化合物を生成します。
酸化: ベンジルアルコールまたは安息香酸の形成につながる可能性があります。
還元: より単純なアミンを生成します.
4. 科学研究での応用
ジセチルメチルベンジルアンモニウムクロリドは、科学研究で幅広い用途を持っています。
化学: 有機合成における相間移動触媒として使用されます。
生物学: その界面活性剤特性により、細胞膜動態の研究に使用されます。
医学: さまざまな製剤における消毒剤および殺菌剤として機能します。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dicetyl methyl benzyl ammonium chloride typically involves the reaction of dicetyl methyl tertiary amine with benzyl chloride. The process can be summarized as follows:
Dissolution: The mixture of dicetyl methyl tertiary amine and benzyl chloride is dissolved in an alcohol solvent.
Catalysis: A catalyst is added to facilitate the reaction.
Refluxing: The mixture is refluxed at temperatures between 75 and 95°C under a reaction pressure of ≤0.18 MPa for 4 to 6 hours.
Heat Preservation: After the reaction, the mixture is kept at 80 to 90°C for 2 to 3 hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimized conditions to maximize yield and purity. The use of high-efficiency catalysts and controlled reaction environments ensures consistent product quality.
化学反応の分析
Types of Reactions: Dicetyl methyl benzyl ammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: Common in quaternary ammonium compounds, where the benzyl group can be replaced by other functional groups.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Substitution: Typically involves nucleophiles such as hydroxide ions or other anions.
Oxidation: Requires strong oxidizing agents like potassium permanganate.
Reduction: Involves reducing agents such as lithium aluminum hydride.
Major Products:
Substitution: Produces various substituted ammonium compounds.
Oxidation: Can lead to the formation of benzyl alcohol or benzoic acid.
Reduction: Results in the formation of simpler amines.
科学的研究の応用
Dicetyl methyl benzyl ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its surfactant properties.
Medicine: Acts as a disinfectant and antiseptic in various formulations.
Industry: Utilized in water treatment, textile processing, and as a preservative in personal care products
作用機序
ジセチルメチルベンジルアンモニウムクロリドの主な作用機序は、微生物の細胞膜の破壊です。正電荷を持つアンモニウム基が細胞膜の負電荷を持つ成分と相互作用し、膜の透過性を高め、最終的に細胞溶解を引き起こします。 この化合物は、大腸菌や結核菌などの細菌におけるリン脂質膜やシクロプロパンミコール酸シンターゼ2を標的にします .
類似化合物:
ジデシルジメチルアンモニウムクロリド(DDAC): 同様の抗菌特性を持つ別の第四級アンモニウム化合物です。
ベンザルコニウムクロリド: 消毒剤および防腐剤として広く使用されています。
ジメチルジオクタデシルアンモニウムクロリド: 類似の用途を持つ、より長い鎖の類似体です
独自性: ジセチルメチルベンジルアンモニウムクロリドは、疎水性と親水性のバランスがとれた独自の分子構造により、界面活性剤および抗菌剤として非常に効果的です。
類似化合物との比較
Didecyldimethylammonium Chloride (DDAC): Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and preservative.
Dimethyldioctadecylammonium Chloride: A longer-chain analogue with similar applications
Uniqueness: Dicetyl methyl benzyl ammonium chloride stands out due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as a surfactant and antimicrobial agent.
特性
CAS番号 |
38618-39-2 |
|---|---|
分子式 |
C40H76ClN |
分子量 |
606.5 g/mol |
IUPAC名 |
benzyl-dihexadecyl-methylazanium;chloride |
InChI |
InChI=1S/C40H76N.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-33-37-41(3,39-40-35-31-30-32-36-40)38-34-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h30-32,35-36H,4-29,33-34,37-39H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
NBPIESHSZVPURH-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B12771804.png)





